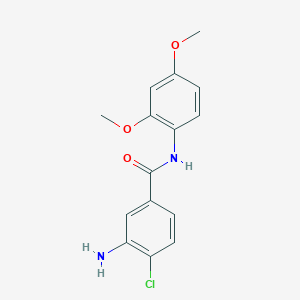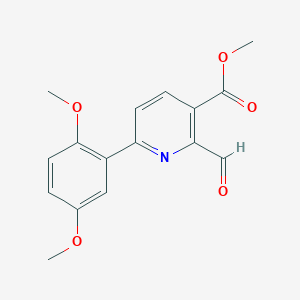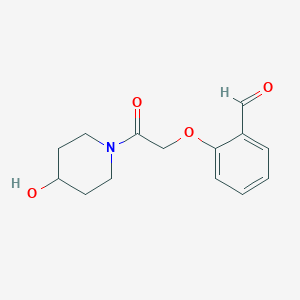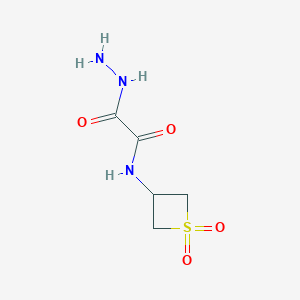
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound features a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide typically involves the oxidation of thietane derivatives. One common method includes the reaction of 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . This intermediate can then be further reacted with hydrazine derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazinyl and oxoacetamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazinyl and oxoacetamide groups are believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems, contributing to its potential antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-1,2,4-triazole: A precursor in the synthesis of the target compound.
1-(1-Oxidothietan-3-yl)-1,2,4-triazole: Another intermediate in the synthetic pathway.
4-(2-Oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: A compound with similar antidepressant properties.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide is unique due to its combination of a thietane ring with hydrazinyl and oxoacetamide groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C5H9N3O4S |
|---|---|
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
N-(1,1-dioxothietan-3-yl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C5H9N3O4S/c6-8-5(10)4(9)7-3-1-13(11,12)2-3/h3H,1-2,6H2,(H,7,9)(H,8,10) |
InChI-Schlüssel |
GIEYCHBLCMMLSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)NC(=O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
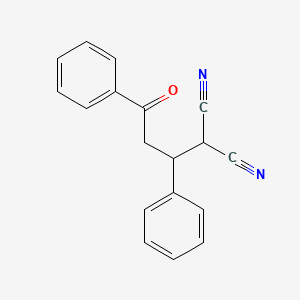
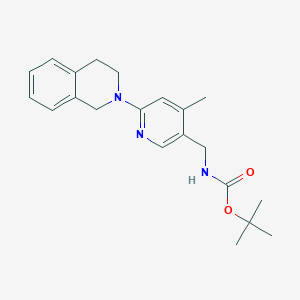
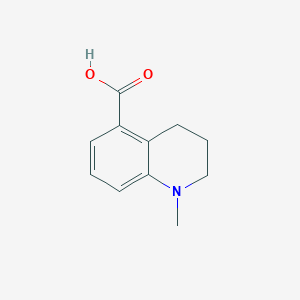
![6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)
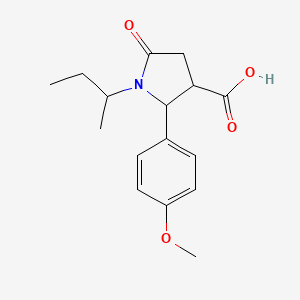
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)
![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
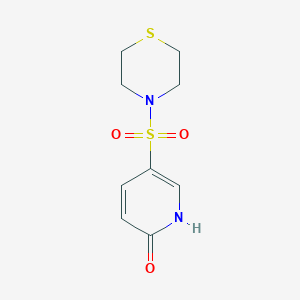
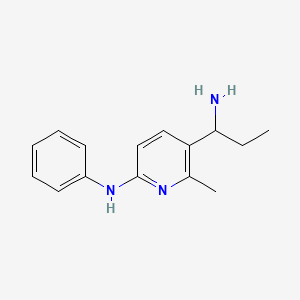
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
